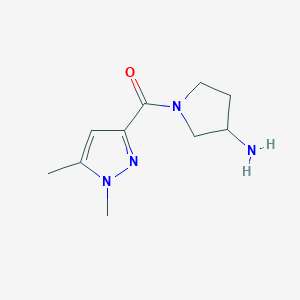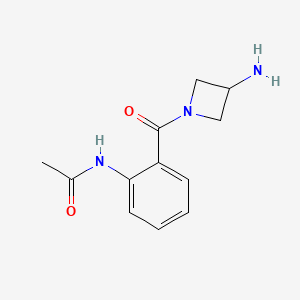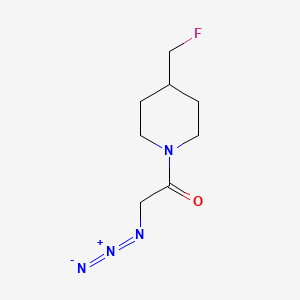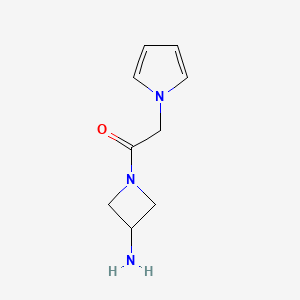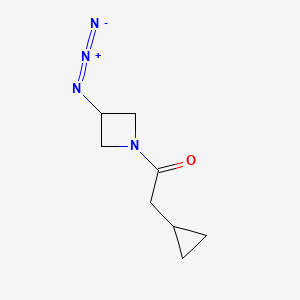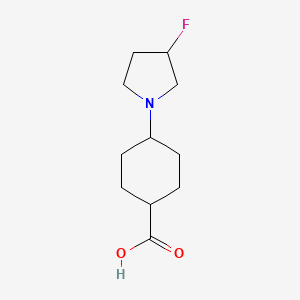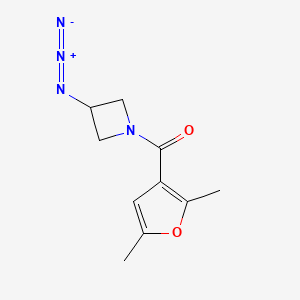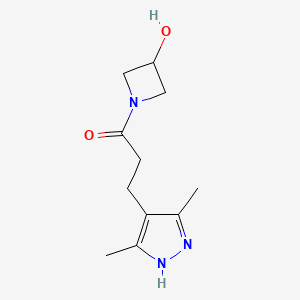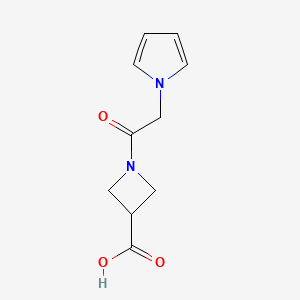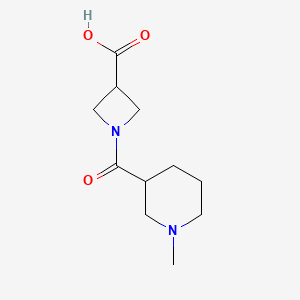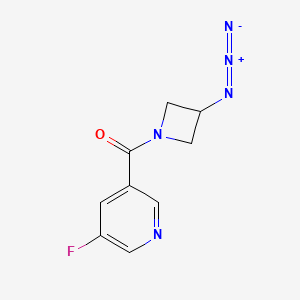
(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C9H8FN5O and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
A Dipolar Cycloaddition Reaction to Access Novel P2X7 Antagonists : A unique single-pot dipolar cycloaddition reaction/Cope elimination sequence was developed to synthesize novel P2X7 antagonists, resulting in compounds with challenging chiral centers. These compounds were found to have robust P2X7 receptor occupancy at low doses in rats and were advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Catalyst- and Solvent-Free Synthesis through Microwave-Assisted Fries Rearrangement : A regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone was achieved without catalysts or solvents, utilizing microwave-assisted Fries rearrangement. Theoretical studies were conducted to understand the rearrangement process, with X-ray crystallographic analysis providing insights into the intermolecular interactions and energy frameworks of the resulting compounds (Moreno-Fuquen et al., 2019).
Structural Characterization and DFT Study of Boric Acid Ester Intermediates : A three-step substitution reaction was used to produce boric acid ester intermediates with benzene rings. These compounds' molecular structures were confirmed through various spectroscopy techniques, X-ray diffraction, and compared with density functional theory (DFT) calculations. This comprehensive analysis included exploring molecular electrostatic potential and frontier molecular orbitals, revealing some of the physicochemical properties of these compounds (Huang et al., 2021).
Mecanismo De Acción
Target of action
Azido and fluoropyridinyl groups are often found in compounds with antiviral and antibacterial activities . Therefore, it’s possible that this compound could interact with enzymes or proteins involved in the life cycle of certain viruses or bacteria.
Mode of action
Without specific studies, it’s difficult to say exactly how (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone interacts with its targets. Azido compounds are often incorporated into dna or rna in place of normal nucleotides, disrupting the replication process .
Análisis Bioquímico
Cellular Effects
The effects of (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is useful for labeling and tracking biomolecules in complex biological systems. Additionally, the fluoropyridine moiety can participate in hydrogen bonding and π-π interactions with aromatic amino acids, further influencing protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, leading to the formation of glucuronides or sulfates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-7-1-6(2-12-3-7)9(16)15-4-8(5-15)13-14-11/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSWUKVHKSRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


